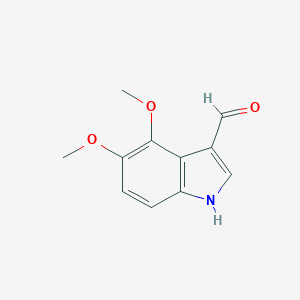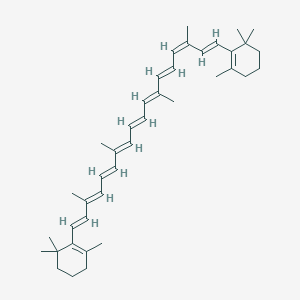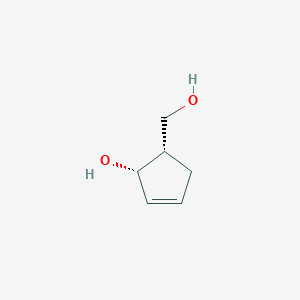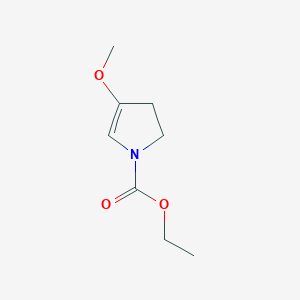
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate, also known as EMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMDP belongs to the dihydropyrrole family and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate is not fully understood. However, studies have suggested that Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate may exert its biological effects by modulating the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been shown to possess anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. In addition, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development in the field of medicinal chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate is its unique chemical structure and properties, which make it a versatile building block for the synthesis of various functionalized materials and compounds. However, the synthesis of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate requires careful handling and precise control of the reaction conditions, which can be challenging and time-consuming.
Direcciones Futuras
There are several future directions for research on Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate. One potential area of research is the development of novel drugs based on the anti-inflammatory and anti-tumor properties of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate. Another area of research is the synthesis of functionalized materials and compounds using Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate and its potential applications in chemical biology.
Métodos De Síntesis
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate can be synthesized by a multi-step process involving the reaction of 2,3-dihydropyrrole with ethyl chloroformate and methanol. The synthesis of Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate requires careful handling and precise control of the reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel drugs. In material science, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been used as a building block for the synthesis of functionalized polymers and materials. In chemical biology, Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Propiedades
Número CAS |
129242-70-2 |
|---|---|
Nombre del producto |
Ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
ethyl 4-methoxy-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(10)9-5-4-7(6-9)11-2/h6H,3-5H2,1-2H3 |
Clave InChI |
MYEACUADUFDKSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(=C1)OC |
SMILES canónico |
CCOC(=O)N1CCC(=C1)OC |
Sinónimos |
1H-Pyrrole-1-carboxylic acid, 2,3-dihydro-4-methoxy-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
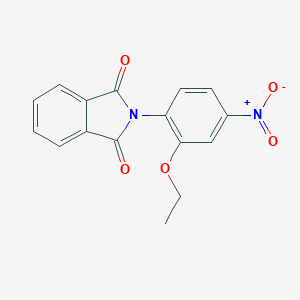
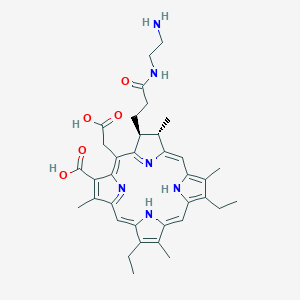
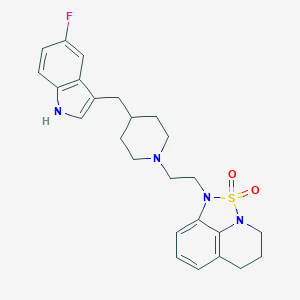
![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)
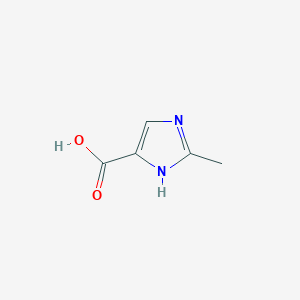
![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)
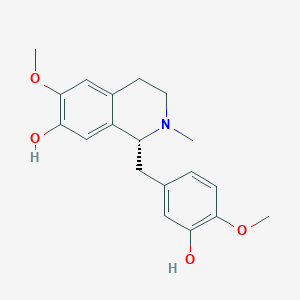
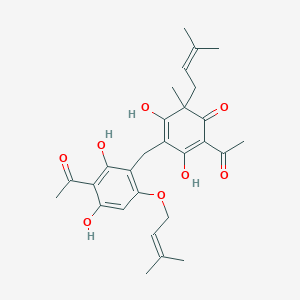
![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)
